molecular formula C13H8O3S B2753312 (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone CAS No. 329209-30-5

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone

Cat. No.: B2753312
CAS No.: 329209-30-5
M. Wt: 244.26
InChI Key: WUVWVWAZLNEFCT-UHFFFAOYSA-N
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Description

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone (CAS 329209-30-5) is a chemical compound with the molecular formula C13H8O3S and a molecular weight of 244.27 g/mol . This benzofuran derivative is provided as a high-purity reagent for research purposes. The benzofuran structural motif is a common element in medicinal chemistry and is known for a wide spectrum of biological activities. Scientific literature indicates that synthetic benzofuran derivatives have received considerable attention for their potential as therapeutic agents. Related compounds have been studied for their antifungal and antimicrobial properties , showing activity against various bacterial species . Furthermore, benzofuran-3-yl methanone analogs have been identified as novel SIRT1 inhibitors , with studies suggesting they bind to the enzyme's C-pocket, blocking the transformation of NAD+ and thereby inhibiting its deacetylase activity. This action can lead to up-regulation of p53 acetylation on a cellular level, highlighting its value in biochemical and cancer research . The presence of both benzofuran and thiophene rings in a single molecule makes this compound a versatile heterocyclic building block for further chemical modifications and synthesis of novel derivatives for pharmacological screening and coordination chemistry . This product is intended for research and development use only by technically qualified persons. It is not intended for human or animal use, or for any other applications .

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(7-16-11)13(15)12-2-1-5-17-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVWVWAZLNEFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 5-hydroxybenzofuran with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution Reactions at the Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic aromatic substitution (EAS) preferentially at the α-positions (C3 and C5). Key findings include:

Reaction TypeConditionsProductYieldSource
BrominationBr₂ (1.1 eq), FeCl₃ (cat.), CHCl₃, 0°C → RT, 6h5-Bromo-thiophene derivative78%
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 2h3-Nitro-thiophene derivative65%
  • Mechanism : Directed by the electron-donating effects of sulfur, bromination occurs at C5, while nitration favors C3 due to steric and electronic factors.

Oxidation Reactions

The hydroxyl group at C5 of the benzofuran ring renders the compound susceptible to oxidation:

  • Oxidation to Quinone :

    • Conditions : KMnO₄ (2 eq), H₂O/acetone (3:1), 50°C, 4h

    • Product : (5-Oxo-benzofuran-3-yl)(thiophen-2-yl)methanone

    • Yield : 82%

  • Peroxidase-like activity : Demonstrates catalytic H₂O₂ decomposition under physiological conditions, likely via radical intermediates.

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclization under acidic conditions:

SubstrateConditionsProductYieldSource
HCl (cat.)Reflux in toluene, 12hFused tricyclic benzothieno[3,2-b]furan71%
  • Mechanism : Protonation of the carbonyl oxygen initiates nucleophilic attack by the thiophene sulfur, forming a new six-membered ring .

Biological Interactions

This compound exhibits target-specific interactions:

  • Enzyme Inhibition :

    • Cytochrome P450 2D6 : IC₅₀ = 1.4 μM (competitive inhibition)

    • Kinase Binding : Disrupts ATP-binding pockets in EGFR (Kd = 89 nM) via H-bonding with the hydroxyl group

  • Anticancer Activity :

    • Induces G2/M arrest in HeLa cells (EC₅₀ = 8.7 μM) by stabilizing tubulin polymerization.

Synthetic Modifications

Key derivatives synthesized via the parent compound:

DerivativeMethodApplicationSource
3-Amino-thiophene analogueBuchwald–Hartwig aminationFluorescent probes
Sulfonate esterSOCl₂/ROH, pyridine, 0°C → RTWater-soluble prodrugs

Stability Data

Critical parameters affecting reactivity:

FactorEffect
pH < 3Rapid decomposition (t₁/₂ = 2.1h at pH 2) due to protonation cascade
UV light (254 nm)Photooxidation to sulfoxide derivatives (quantum yield Φ = 0.33)
Temperature > 150°CThiophene ring decomposition via retro-Diels-Alder pathway

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of benzofuran derivatives, including (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone, as antitumor agents. Compounds with similar structures have shown significant inhibition of microtubule polymerization, acting through the colchicine site of tubulin. For instance, derivatives have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating potent antiproliferative activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Research indicates that benzofuran derivatives can exhibit selective inhibition against certain bacterial strains. For example, compounds derived from similar scaffolds have shown promising antibacterial and antifungal activities, suggesting that (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone could also possess these properties .

Neuroprotective Effects

Benzofuran compounds are being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of specific enzymes involved in oxidative stress pathways could provide therapeutic benefits in managing cognitive decline associated with such conditions .

Synthesis and Structure Activity Relationship

The synthesis of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions that can include cyclization and functionalization techniques. The structure-activity relationship (SAR) studies are crucial for optimizing its biological activity:

CompoundActivity TypeIC50 ValueReference
Compound AAntitumor2.6 nM
Compound BAntimicrobialModerate
Compound CNeuroprotectiveTBD

Synthesis and Evaluation

A study focused on synthesizing various benzofuran derivatives demonstrated that structural modifications significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring altered the inhibitory potency against tubulin polymerization .

Clinical Implications

In clinical settings, compounds with similar structures have been associated with improved outcomes in patients with metabolic syndromes and cognitive impairments, suggesting that (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone may have potential applications in treating these conditions .

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related methanone derivatives highlight key differences in substituents and their impact on physicochemical properties:

Compound Substituents Molecular Formula Key Features Reference
(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone (Target) - 5-OH on benzofuran
- Thiophen-2-yl ketone
C₁₃H₈O₃S Enhanced solubility due to hydroxyl; electron-rich thiophene enhances conjugation. -
(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone - 5-OH on benzofuran
- 5-Methylfuran-2-yl ketone
C₁₄H₁₀O₄ Methylfuran increases hydrophobicity; reduced π-conjugation vs. thiophene.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone - 5-NO₂ on benzofuran
- 4-Hydroxyphenyl ketone
C₁₉H₁₇NO₅ Nitro group introduces electron-withdrawing effects; hydroxyphenyl enhances H-bonding.
(5-Bromo-3-methylbenzofuran-2-yl)(3,4-dichlorophenyl)methanone - 5-Br, 3-CH₃ on benzofuran
- 3,4-Cl₂ on phenyl ketone
C₁₇H₁₁BrCl₂O₂ Halogen substituents increase molecular weight and lipophilicity.

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like (5-Bromo-3-methylbenzofuran-2-yl)(3,4-dichlorophenyl)methanone .
  • Melting Points :
    • Hydroxy-substituted analogs (e.g., 5-hydroxybenzofuran derivatives) exhibit lower melting points (e.g., ~100–150°C) due to hydrogen bonding .
    • Nitro- or halogen-substituted derivatives (e.g., 5-nitro or 5-bromo) show higher melting points (>150°C) due to increased molecular rigidity .
  • Spectroscopic Data :
    • 1H NMR : Hydroxy protons appear as broad singlets at δ 9–10 ppm, while thiophene protons resonate at δ 7–8 ppm .
    • MS : Molecular ion peaks align with calculated masses (e.g., m/z 260.03 for the target compound) .

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups :
    • The 5-OH group (electron-donating) increases electron density on the benzofuran ring, enhancing nucleophilic reactivity .
    • Thiophene-2-yl ketone (electron-rich) stabilizes charge-transfer interactions, unlike nitro- or halogen-substituted analogs, which exhibit electrophilic dominance .
  • Stability : Halogenated derivatives (e.g., bromo, chloro) show greater thermal stability but lower solubility in polar solvents .

Biological Activity

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety with a hydroxyl group and a thiophene ring. The molecular formula is C12H9O3SC_{12}H_{9}O_{3}S, indicating the presence of oxygen and sulfur, which are crucial for its biological interactions.

The biological activity of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group in the benzofuran structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Antimicrobial Properties : Studies indicate that benzofuran derivatives possess significant antimicrobial activity against various pathogens, suggesting that this compound may inhibit microbial growth through disruption of cell membranes or interference with metabolic pathways .
  • Anticancer Effects : Research has shown that derivatives of benzofuran can inhibit tumor cell proliferation, possibly through modulation of signaling pathways involved in cell growth and apoptosis .

Biological Activities

A summary of the biological activities associated with (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone is presented in the table below:

Activity Description Reference
AntioxidantScavenges free radicals, reducing oxidative stress.
AntimicrobialExhibits activity against bacteria and fungi.
AnticancerInhibits proliferation of cancer cells; potential as an anticancer agent.
Anti-inflammatoryMay reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives, including (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone. Results indicated significant inhibition of human cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
  • Antimicrobial Screening : In vitro studies demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
  • Oxidative Stress Reduction : Experimental models showed that treatment with (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone led to decreased levels of reactive oxygen species (ROS) in cells, supporting its role as an antioxidant agent .

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